molecular formula C10H7FN2OS B1338746 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol CAS No. 33166-85-7

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol

Cat. No.: B1338746
CAS No.: 33166-85-7
M. Wt: 222.24 g/mol
InChI Key: VQADNNGVUZCZOK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is a useful research compound. Its molecular formula is C10H7FN2OS and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Sensor for Aluminum Ion Detection and Bacterial Cell Imaging : A derivative of 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol, specifically 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, has been utilized as a fluorescent sensor for the selective recognition of aluminum ions. It displays an "OFF-ON type" mode in the presence of Al3+ ions and has been used for bacterial cell imaging and logic gate applications, demonstrating its potential in chemical sensing and biological imaging (Yadav & Singh, 2018).

  • Chemosensors for Nickel Ion Detection : Another application is found in the development of novel pyrimidine-based chemosensors, such as 5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol and its derivatives. These compounds have demonstrated effectiveness in selectively detecting Ni(II) ions, forming an "off sensing type" system upon complexation with nickel, which is useful in analytical chemistry for metal ion detection (Gupta, Singhal, & Singh, 2016).

  • Inhibition of Acetylcholinesterase : Certain derivatives, particularly those with a dihydropyrimidin-4-ol structure, have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. This application is significant in the context of Alzheimer's disease and other neurodegenerative conditions where acetylcholinesterase inhibitors are sought for therapeutic purposes (da Silva et al., 2017).

  • Cancer Therapeutics : Mercaptopyrimidine derivatives have shown potential as cancer therapeutics by inhibiting nonhomologous end joining, a major DNA double-strand break repair pathway. This inhibition is critical in targeting cancer cells, and several derivatives have demonstrated improved efficacy and potential in cancer treatment (Ray et al., 2022).

  • Corrosion Inhibition : Another application of mercaptopyrimidine derivatives is in the field of materials science, specifically as corrosion inhibitors for metals. For instance, 2-mercaptopyrimidine has been effective in inhibiting corrosion of low carbon steel in phosphoric acid, showcasing its utility in industrial applications (Wang, 2001).

Safety and Hazards

Based on the presence of the fluorophenyl group, it’s possible that this compound could be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Future Directions

The future directions for the study of this compound would depend on its intended use. For example, if it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQADNNGVUZCZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517360
Record name 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-85-7
Record name 6-(4-Fluorophenyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33166-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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